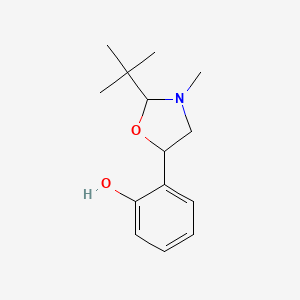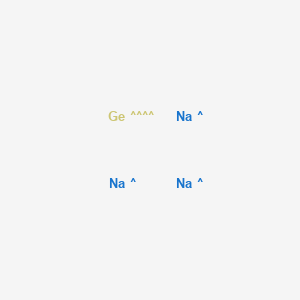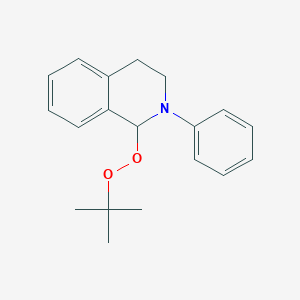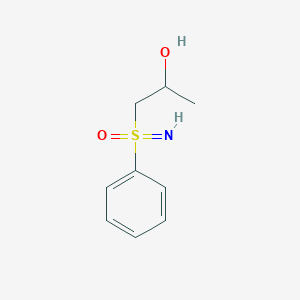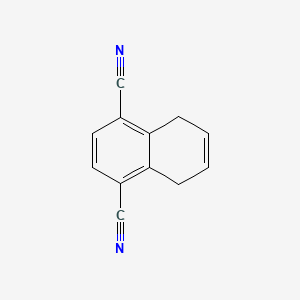
5,8-Dihydronaphthalene-1,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydronaphthalene-1,4-dicarbonitrile is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of two nitrile groups at the 1 and 4 positions and hydrogenation at the 5 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydronaphthalene-1,4-dicarbonitrile typically involves the hydrogenation of naphthalene-1,4-dicarbonitrile. One common method includes the use of palladium-catalyzed hydrogenation under mild conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dihydronaphthalene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1,4-dicarbonitrile.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under basic conditions.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarbonitrile.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,8-Dihydronaphthalene-1,4-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5,8-Dihydronaphthalene-1,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,4-dicarbonitrile: Lacks hydrogenation at the 5 and 8 positions.
1,4-Dimethylbenzene: Similar aromatic structure but with methyl groups instead of nitrile groups.
Phthalonitrile derivatives: Contain similar nitrile groups but differ in the overall structure
Uniqueness
5,8-Dihydronaphthalene-1,4-dicarbonitrile is unique due to its specific hydrogenation pattern and the presence of nitrile groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
114262-78-1 |
|---|---|
Fórmula molecular |
C12H8N2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
5,8-dihydronaphthalene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H8N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-2,5-6H,3-4H2 |
Clave InChI |
CSGXOOKAYHOMNI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2=C(C=CC(=C21)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



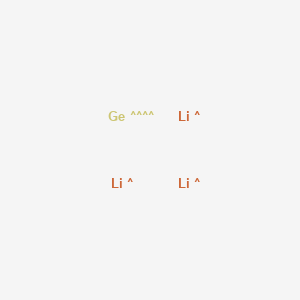

![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)
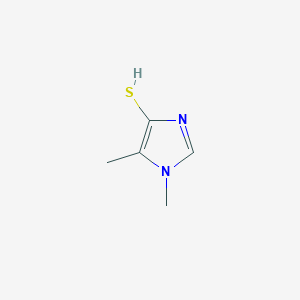

![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
